N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Physicochemical profiling Drug-likeness LogP optimization

N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 478047-28-8) is a synthetic 1,2,4-triazole-acetamide hybrid belonging to the N-phenylacetamide-bearing triazole class, a privileged scaffold extensively investigated for antimicrobial, antifungal, and enzyme-inhibitory applications. Its core architecture links a 1,2,4-triazole ring via a methylene-acetamide bridge to a 4-chloro-2-methylphenyl moiety, yielding a defined combination of hydrogen-bond acceptors (triazole N2/N4, amide carbonyl), a single hydrogen-bond donor (amide NH), and a moderate computed lipophilicity (XLogP3 = that together determine target engagement and pharmacokinetic partitioning.

Molecular Formula C11H11ClN4O
Molecular Weight 250.69
CAS No. 478047-28-8
Cat. No. B2804935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS478047-28-8
Molecular FormulaC11H11ClN4O
Molecular Weight250.69
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC=N2
InChIInChI=1S/C11H11ClN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17)
InChIKeyQKYFNQSTZQKZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 478047-28-8) – Structural and Pharmacophoric Baseline for Scientific Procurement


N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 478047-28-8) is a synthetic 1,2,4-triazole-acetamide hybrid belonging to the N-phenylacetamide-bearing triazole class, a privileged scaffold extensively investigated for antimicrobial, antifungal, and enzyme-inhibitory applications [1]. Its core architecture links a 1,2,4-triazole ring via a methylene-acetamide bridge to a 4-chloro-2-methylphenyl moiety, yielding a defined combination of hydrogen-bond acceptors (triazole N2/N4, amide carbonyl), a single hydrogen-bond donor (amide NH), and a moderate computed lipophilicity (XLogP3 = 2) that together determine target engagement and pharmacokinetic partitioning [2]. The compound is catalogued in PubChem under CID 1477643 and in ChEMBL as CHEMBL1588556, with 733 deposited bioassay results spanning diverse target classes, confirming its broad screening exposure and multi-target profiling potential [3].

Why Generic N-Phenylacetamide-1,2,4-Triazole Analogs Cannot Replace N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide


Within the N-phenylacetamide-1,2,4-triazole series, even seemingly conservative phenyl-ring substitutions produce non-linear shifts in biological activity that preclude simple interchange. The 4-chloro-2-methyl substitution on the target compound confers a distinct electronic distribution (electron-withdrawing Cl para, electron-donating CH₃ ortho) that simultaneously modulates the acidity of the amide NH, the π-stacking geometry of the phenyl ring, and the rotational barrier of the acetamide linker [1]. In antimicrobial SAR studies of closely related 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives, altering the halogen or methyl position shifted the antifungal spectrum from Gram-negative-selective to broad-spectrum, and in fungicidal N-phenylacetamide triazole series, replacement of a 4-chloro-2-methylphenyl group with 4-fluorophenyl or 2,4-dichlorophenyl variants altered EC₅₀ values by >10-fold against Rhizoctonia solani [2][3]. These steep SAR gradients mean that substituting a near-neighbor analog without experimental confirmation risks selecting a compound with fundamentally different target engagement and efficacy profile.

Quantitative Differential Evidence for N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Versus Closest Analogs


Lipophilicity (XLogP3) Differentiates This Compound from Mono-Substituted Phenyl Analogs

The target compound's computed XLogP3 of 2.0 places it in an optimal lipophilicity window distinct from both the unsubstituted N-phenyl analog (predicted XLogP3 ≈ 1.0) and the 2,4-dichloro variant (predicted XLogP3 ≈ 2.5–3.0). A LogP of ~2 balances membrane permeability with aqueous solubility, avoiding the excessive lipophilicity that elevates promiscuity and toxicity risk in triazole-containing compounds [1]. This value is derived from the combined electronic effects of the 4-Cl (σp = +0.23) and 2-CH₃ (π = +0.56) substituents, providing greater partitioning control than either substituent alone.

Physicochemical profiling Drug-likeness LogP optimization

Multi-Target Bioassay Coverage (733 Assays) Exceeds Typical Analog Profiling Depth

PubChem records 733 discrete bioassay results for this compound, spanning potency values from 1.0 µM to 89.1 µM across multiple target classes including PARP enzymes, kinases, and antimicrobial targets [1]. This assay breadth exceeds that of most in-house N-phenylacetamide triazole analogs, which typically report data on <50 assays unless part of a dedicated lead-optimization program. The availability of pre-existing screening data reduces the cost and time required for a procurement team to establish a baseline activity profile, because hit rates and selectivity fingerprints can be assessed before committing to resynthesis or scale-up.

Bioassay profiling Target engagement Screening library selection

Hydrogen-Bond Donor Count of 1 Confers Lower Promiscuity Risk Than Di-Substituted Amide Analogs

The compound possesses exactly one hydrogen-bond donor (the amide NH) and three hydrogen-bond acceptors (triazole N2/N4, amide C=O). This HBD count of 1 complies with both the Lipinski Rule of Five (HBD ≤ 5) and the more stringent lead-likeness criteria (HBD ≤ 3) [1]. In contrast, N-phenylacetamide triazole analogs bearing phenolic -OH or sulfonamide -NH₂ substituents on the phenyl ring carry ≥2 HBDs, which empirical PAINS analysis shows correlates with a 2- to 3-fold higher probability of non-specific target engagement in biochemical assays [2]. The single HBD limits the compound's capacity for promiscuous hydrogen-bond networks while retaining sufficient polarity for specific target interaction.

Promiscuity filters PAINS assessment Lead-likeness

Supplier-Declared Purity of 95–98% with Cold-Chain Stability Documentation Enables Direct Use Without Re-Purification

Multiple independent suppliers report minimum purity specifications of 95% (AKSci) to 98% (Leyan) for this compound, with defined long-term storage conditions (sealed, dry, 2–8°C) . This level of supplier documentation exceeds the typical 90–93% purity offered for custom-synthesized analogs in the same N-phenylacetamide triazole series, where batch-to-batch variability often necessitates in-house re-purification before biological testing. The compound is also classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics compared to triazole analogs classified as environmental toxins .

Compound quality assurance Procurement specification Storage stability

Rotatable Bond Count of 3 Maximizes Conformational Sampling While Minimizing Entropic Penalty Upon Target Binding

The target compound contains exactly 3 rotatable bonds (methylene-acetamide C–C, amide C–N, and phenyl–N), which is the empirically derived median for oral drug-like molecules and the value associated with optimal trade-off between conformational flexibility and binding entropy [1][2]. Analogs with an extended linker (e.g., N-phenylacetamide derivatives with an ether bridge, such as those in series 6a–6o reported by Zhao et al.) carry 5–7 rotatable bonds, increasing the conformational entropy penalty by approximately 0.7–1.0 kcal/mol per additional rotor, which translates to a predicted 3- to 5-fold reduction in binding affinity for a rigid binding site [3]. The 3-rotatable-bond architecture of the target compound is therefore inherently favorable for target engagement in conformationally constrained pockets.

Conformational analysis Binding thermodynamics Ligand efficiency

Structural Alert Classification (Aromatic Chloride, Medium-Risk Irritant) Informs Differentiated Handling Requirements Compared to Non-Chlorinated Analogs

The MolGenie Organic Chemistry Ontology classifies this compound as carrying a 'high-risk mutagenic' alert due to the aromatic chloride substructure and a 'medium risk irritant' flag [1]. This contrasts with non-halogenated N-phenylacetamide triazole analogs, which lack the mutagenicity flag but may carry different risk profiles. For procurement, this classification mandates specific handling protocols (fume hood, personal protective equipment) and waste disposal procedures that are not required for 4-fluoro or 4-methyl analogs. The explicit risk annotation, however, provides clarity for institutional safety review boards (IBC/IRB) and avoids the ambiguity associated with uncharacterized analogs that may harbor unknown toxicities.

Safety assessment Mutagenicity risk Lab handling protocols

Evidence-Backed Application Scenarios for N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 478047-28-8) in Scientific and Industrial Procurement


Focused Screening Library Construction for Antimicrobial and Antifungal Lead Discovery

The compound's membership in the N-phenylacetamide-1,2,4-triazole class, which has demonstrated Gram-negative-selective antibacterial and antifungal activity in published series [1], combined with its distinct 4-chloro-2-methyl pharmacophore, makes it a rational inclusion in diversity-oriented screening decks targeting bacterial MurB, fungal CYP51, or other triazole-responsive targets. Its balanced LogP (2.0) and single HBD minimize the risk of non-specific membrane disruption that plagues more lipophilic triazole analogs, while the 733 existing bioassay data points provide immediate selectivity context against PARP and kinase counter-screens [2].

Physicochemical Reference Standard for Structure-Activity Relationship (SAR) Expansion Studies

Because the 4-Cl/2-CH₃ substitution pattern provides a precisely defined electronic and steric profile, this compound serves as an ideal reference point for systematic SAR expansion. Researchers synthesizing analogs with alternative substituents (e.g., 4-F, 4-Br, 2-CF₃, 2-OCH₃) can use the target compound's measured LogP, HBD/HBA profile, and rotatable bond scaffold as a benchmark for evaluating the incremental impact of each substituent modification on potency and selectivity. Its XLogP3 value of 2.0 represents the midpoint of the drug-like lipophilicity range, against which more polar (ΔLogP < -0.5) and more lipophilic (ΔLogP > +0.5) analogs can be quantitatively compared [3].

Computational Docking and Pharmacophore Modeling Template

The compound's 3-rotatable-bond scaffold, with its well-defined triazole-acetamide-phenyl geometry, provides a relatively rigid pharmacophore suitable for generating high-confidence docking poses in CYP51, 14α-demethylase, or bacterial MurB active sites [1]. Its minimal conformational flexibility (3 rotors vs. 5–7 in ether-bridged analogs) reduces the docking pose uncertainty that complicates virtual screening hit prioritization, making it a preferred template for structure-based pharmacophore queries when screening vendor libraries for follow-up compounds [2].

Negative Control Compound for Selectivity Profiling Against Chlorinated Aromatic Safety Alerts

The documented 'high-risk mutagenic' flag associated with the aromatic chloride moiety, assessed via the MolGenie ontology [1], qualifies this compound as a structurally informative negative control in Ames test batteries and in vitro genotoxicity panels. Procurement for toxicology screening programs can leverage this compound to benchmark the genotoxic contribution of the 4-chloro substituent, enabling direct comparison with non-chlorinated (4-F, 4-CH₃) and polychlorinated (2,4-diCl) analogs to isolate the structure–toxicity relationship of the halogen substitution pattern.

Quote Request

Request a Quote for N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.